molecular formula C9H18N2O B1374994 4-amino-N,N-dimethylcyclohexanecarboxamide CAS No. 1184371-97-8

4-amino-N,N-dimethylcyclohexanecarboxamide

Cat. No.: B1374994
CAS No.: 1184371-97-8
M. Wt: 170.25 g/mol
InChI Key: XMXJGAOYWMVZEX-UHFFFAOYSA-N
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Description

4-Amino-N,N-dimethylcyclohexanecarboxamide hydrochloride (CAS: 1246209-94-8 and 1955518-06-5 ) is a cyclohexane derivative of significant interest in scientific research. Its molecular formula is C9H19ClN2O, and it has a molecular weight of 206.71 g/mol . The compound features a carboxamide group with N,N-dimethyl substitution at one position and an amino group at the para-position of the cyclohexane ring . The hydrochloride salt form enhances the compound's stability and solubility, making it more suitable for various experimental applications . This compound serves as a valuable building block in organic and medicinal chemistry research. It is used in the synthesis of more complex molecules, particularly in developing and studying optically active diamine derivatives . Its structural features, including the cyclohexane backbone and functional groups, make it a versatile intermediate for constructing compounds with potential biological activity. Researchers utilize it in projects involving enzyme inhibition studies and receptor binding assays. It has been investigated for its interaction with specific molecular targets, such as the GPR84 receptor, where it has shown potential as an agonist, modulating signaling pathways involved in inflammation and immune response . Its mechanism of action typically involves binding to specific receptors or enzymes, thereby modulating their activity and leading to various downstream biological effects . The product is provided as a solid and requires storage, sealed in a dry environment at room temperature . As a safety note, this compound is classified with the signal word "Warning" and has hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses, nor for human or veterinary use .

Properties

IUPAC Name

4-amino-N,N-dimethylcyclohexane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-11(2)9(12)7-3-5-8(10)6-4-7/h7-8H,3-6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMXJGAOYWMVZEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184371-97-8
Record name 4-amino-N,N-dimethylcyclohexane-1-carboxamide
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Synthetic Methodologies for 4 Amino N,n Dimethylcyclohexanecarboxamide and Analogues

Direct Amidation Strategies for Cyclohexanecarboxamides

Direct amidation involves the formation of an amide bond directly from a carboxylic acid and an amine, with the only byproduct being water. mdpi.com This approach is highly desirable as it avoids the use of stoichiometric activating agents that generate significant chemical waste. encyclopedia.pubnih.gov The primary challenge in direct amidation is overcoming the formation of unreactive ammonium (B1175870) carboxylate salts. mdpi.com Various strategies, including the use of specialized reagents and catalysts, have been developed to facilitate this transformation under milder conditions.

Aminolysis of Esters via Organoaluminum Reagents

The conversion of esters to amides, known as aminolysis, can be facilitated by organoaluminum reagents. While less common than other amidation methods, this strategy offers a distinct pathway for synthesizing carboxamides. The reaction involves the treatment of an ester, such as methyl cyclohexanecarboxylate, with an organoaluminum compound like trimethylaluminum (B3029685) (TMA) in the presence of an amine. These reagents can interact with ester-based compounds, demonstrating their utility in transforming the ester functional group. figshare.com This method provides an alternative for substrates where direct amidation of the parent carboxylic acid is challenging.

Acylation of Dimethylamine (B145610) with Cyclohexanecarbonyl Derivatives

A robust and widely used laboratory method for preparing N,N-disubstituted amides is the acylation of an amine with a reactive carboxylic acid derivative, most commonly an acyl chloride. libretexts.org To synthesize N,N-dimethylcyclohexanecarboxamide, cyclohexanecarbonyl chloride is reacted with dimethylamine. vaia.compearson.com

The reaction proceeds via a nucleophilic acyl substitution mechanism. pearson.comlibretexts.org The lone pair of electrons on the nitrogen atom of dimethylamine attacks the electrophilic carbonyl carbon of the acyl chloride. This addition step forms a tetrahedral intermediate, which then collapses, reforming the carbonyl double bond and eliminating a chloride ion as the leaving group. libretexts.org

Since the reaction produces hydrochloric acid (HCl) as a byproduct, two equivalents of the amine are typically required: one to act as the nucleophile and the second to act as a base to neutralize the HCl, forming an ammonium salt. libretexts.org Alternatively, a non-nucleophilic base like pyridine (B92270) can be added to the reaction mixture to serve this purpose. pearson.com

Reaction Scheme:

Precursor 1: Cyclohexanecarbonyl chloride

Precursor 2: Dimethylamine

Product: N,N-dimethylcyclohexanecarboxamide

Byproduct: Dimethylammonium chloride

Multi-Step Synthesis Pathways for Substituted Cyclohexanecarboxamides

The synthesis of a specifically substituted cyclohexane (B81311) like 4-amino-N,N-dimethylcyclohexanecarboxamide often requires a multi-step approach, starting from simpler cyclic precursors.

Functionalization of Cyclohexanone (B45756) Intermediates

Cyclohexanone and its derivatives are versatile and common starting materials for the synthesis of substituted cyclohexanes. The cyclohexanone skeleton is a core structure in many pharmaceutical compounds, and numerous methods exist for its functionalization. Strategies often involve cascade reactions, such as Michael-aldol sequences, to build highly substituted rings with diastereoselectivity. For the target molecule, a key intermediate could be a 4-substituted cyclohexanone, which allows for the subsequent introduction of the amino and carboxamide functionalities.

Reductive Amination and Cyclization Strategies

Reductive amination is a paramount reaction in pharmaceutical chemistry for forming C-N bonds and is highly relevant for installing the 4-amino group. nih.gov This method typically involves the reaction of a ketone (e.g., a 4-oxocyclohexanecarboxamide (B1591912) intermediate) with an amine in the presence of a reducing agent. Sodium triacetoxyborohydride (B8407120) is a mild and selective reagent widely used for this purpose, effective for a broad range of ketones and amines. researchgate.net A direct reductive amination of a suitable cyclohexanone precursor with dimethylamine is a key potential step.

Alternatively, cyclization strategies can be employed to construct the cyclohexane ring itself. The Diels-Alder reaction, for instance, can form a cyclohexene (B86901) ring from a diene and a dienophile. By choosing appropriately functionalized starting materials, this can place the necessary functional groups or their precursors at the correct positions on the ring for later conversion to the amino and carboxamide groups. researchgate.net

Strategic Introduction of Amino and Carboxamide Functionalities

The order in which the amino and carboxamide groups are introduced is a critical strategic consideration. Two plausible routes highlight this choice:

Amine-First Strategy: One could begin with a molecule that already contains the amino group, such as 4-aminocyclohexanecarboxylic acid. This commercially available starting material possesses the correct substitution pattern. The synthesis is then reduced to the final, single step of forming the N,N-dimethylcarboxamide from the carboxylic acid. This is often the most direct and efficient pathway.

Carboxamide-First Strategy: An alternative route starts with a generic cyclohexane core, such as cyclohexanecarboxylic acid. The first step would be to form the N,N-dimethylcarboxamide. Subsequently, a functional group must be introduced at the 4-position, which is then converted to the amine. This remote functionalization of an unactivated C-H bond is challenging, though modern methods are emerging to address this (see Section 2.3). This route is generally more complex and less efficient than the amine-first strategy.

Stereoselective Synthesis of Chiral this compound Derivatives

The 1,4-disubstituted cyclohexane ring of the target molecule can exist as two diastereomers: cis and trans. The relative orientation of the amino and carboxamide groups is determined by their axial or equatorial positions on the cyclohexane chair conformer. Controlling this stereochemistry is a significant challenge in synthesis.

Stereoselective synthesis aims to produce a single desired stereoisomer. This can be achieved through several approaches:

Substrate Control: The stereochemistry of the starting material can direct the outcome of subsequent reactions.

Reagent Control: Using sterically bulky reagents can favor approach from one face of the molecule over another.

Catalytic Control: Chiral catalysts, including enzymes or organocatalysts, can create a chiral environment that favors the formation of one stereoisomer. nih.gov For instance, enzymatic reductive amination has been shown to be a powerful method for achieving high stereocontrol in the synthesis of 4-substituted cyclohexylamines.

The synthesis of functionalized cyclohexanes bearing multiple contiguous stereogenic centers is a notable challenge, but organocatalytic domino reactions have emerged as a powerful strategy to construct these complex frameworks with high stereoselectivity. nih.gov

Emerging Synthetic Transformations in Cyclohexane Chemistry

Modern synthetic chemistry is continuously developing more efficient and selective methods for functionalizing saturated carbocycles like cyclohexane. A significant frontier is the direct C-H functionalization . This strategy aims to convert inert C-H bonds directly into new functional groups, bypassing the need for pre-functionalized starting materials.

Cyclization Reactions and Ring Formation Pathways

The presence of both an amino group and a carboxamide moiety on the cyclohexane ring of this compound provides a unique opportunity for intramolecular cyclization reactions to form novel heterocyclic systems. The relative stereochemistry of the substituents on the cyclohexane ring (cis or trans) plays a crucial role in dictating the feasibility and outcome of these ring-forming processes.

One common strategy involves the activation of the carboxamide or a derivative thereof to facilitate nucleophilic attack by the amino group. For instance, treatment of a related primary aminocyclohexanecarboxylic acid with a dehydrating agent can lead to the formation of a bicyclic lactam. While the N,N-dimethylamide of the title compound is less reactive in this regard, derivatization of the amino group could enable alternative cyclization pathways.

Another approach involves reactions that form a new ring by incorporating atoms from both the amino and carboxamide substituents. For example, reaction with a bifunctional electrophile could bridge the nitrogen of the amino group and the nitrogen of the amide, leading to a polycyclic structure with a fused heterocyclic ring. The specific reagents and reaction conditions would determine the size and nature of the newly formed ring.

A hypothetical cyclization pathway for a derivative of 4-aminocyclohexanecarboxamide is presented in the table below, illustrating a potential transformation to a bicyclic system.

Starting Material AnalogueReagentProductReaction Type
cis-4-Aminocyclohexanecarboxylic acidThionyl chloride, then basecis-3-Azabicyclo[3.3.1]nonan-2-oneIntramolecular amidation (Lactamization)
trans-4-Aminocyclohexanecarboxylic acidPhosgene equivalenttrans-3-Oxa-1-azabicyclo[4.4.0]decan-2-one derivativeCyclization via carbamate (B1207046) formation

Derivatization for Complex Polycyclic Molecular Architectures

Beyond simple bicyclic systems, the this compound scaffold can be elaborated into more complex polycyclic architectures through sequential or tandem derivatization and cyclization reactions. These strategies often involve the introduction of additional functional groups that can participate in subsequent ring-forming events.

One potential strategy is the derivatization of the amino group with a reagent that contains a latent reactive site. For example, acylation of the amino group with an unsaturated acyl chloride would introduce an alkene or alkyne moiety. This new functional group could then undergo an intramolecular cycloaddition reaction, such as a Diels-Alder or an ene reaction, with a suitable dienophile or enophile, respectively, to construct a new carbocyclic or heterocyclic ring fused to the original cyclohexane core.

Furthermore, the amide nitrogen of the N,N-dimethylcarboxamide, although generally unreactive, can be involved in cyclization under specific conditions, particularly if activated. Metal-catalyzed C-H activation of one of the N-methyl groups, followed by intramolecular reaction with another part of the molecule, represents a modern approach to constructing novel ring systems.

The following table outlines theoretical derivatization and subsequent cyclization pathways for analogues of this compound to form polycyclic structures.

Derivatized AnalogueReaction SequenceResulting Polycyclic System
N-(but-3-en-1-yl)-4-aminocyclohexanecarboxamide1. Grubbs' catalyst (Ring-Closing Metathesis)Fused bicyclic lactam
4-(Allylamino)-N,N-dimethylcyclohexanecarboxamide1. Acylation with acryloyl chloride 2. Intramolecular Diels-Alder reactionTricyclic lactam with a fused six-membered ring
4-Azido-N,N-dimethylcyclohexanecarboxamide1. Reduction of azide (B81097) to amine 2. Pictet-Spengler reaction with an aldehydeFused tetrahydro-β-carboline system

Mechanistic Investigations of Amidation and Cyclohexane Functionalization Reactions

Elucidation of Amide Bond Formation Pathways

The formation of the amide bond in 4-amino-N,N-dimethylcyclohexanecarboxamide from a corresponding carboxylic acid (4-aminocyclohexanecarboxylic acid) and dimethylamine (B145610) is a cornerstone transformation. While classically achieved using stoichiometric coupling reagents, modern synthetic chemistry emphasizes the development of more efficient and sustainable catalytic methods. catalyticamidation.info The direct catalytic amidation of carboxylic acids with amines is of particular interest as the only stoichiometric byproduct is water. catalyticamidation.info

Catalytic direct amidation reactions proceed through various mechanisms depending on the catalyst employed. A common strategy involves the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.

Boronic Acid Catalysis: Boronic acid-based catalysts have emerged as effective promoters for amidation. Mechanistic studies, supported by DFT calculations, suggest that the activation of the carboxylic acid likely involves the cooperative action of at least two boron atoms. catalyticamidation.info The proposed pathway involves the formation of bridged B-X-B units, which are significantly lower in energy than previously suggested acyloxyboronate intermediates. catalyticamidation.info The catalytic cycle (Figure 1) typically begins with the reaction of the boronic acid catalyst with the carboxylic acid to form an activated acylboron species. This intermediate is then attacked by the amine (dimethylamine in this case) to form a tetrahedral intermediate, which subsequently collapses to yield the amide and regenerate the catalyst.

Transition Metal Catalysis: Transition metals like palladium and copper also catalyze amidation reactions, often through oxidative coupling pathways. For instance, a palladium-catalyzed cycle might involve the oxidative addition of a palladium(0) complex to an activated carboxylic acid derivative or proceed via a different mechanism if starting from other functional groups like aldehydes. core.ac.uk Copper-catalyzed systems have been studied for the amidation of cyclohexane (B81311), where a Cu(II)-superoxo species is proposed to abstract a hydrogen atom, initiating the functionalization process. researchgate.net

Photoredox Catalysis: Visible-light photoredox catalysis offers a modern approach to amide bond formation, often under mild conditions. nih.gov A plausible mechanism involves the photoexcitation of a catalyst (e.g., a ruthenium or iridium complex). nih.govnih.gov The excited catalyst can then engage in single electron transfer (SET) processes. For example, in the amidation of alcohols, the photocatalyst can generate a tert-butoxy (B1229062) radical from a peroxide, which then abstracts a hydrogen atom from an in situ-formed hemiaminal (from an aldehyde and an amine). nih.govnih.gov This generates a carbon-centered radical that ultimately leads to the amide product and regeneration of the photocatalyst. nih.gov

Figure 1: Generalized catalytic cycle for boronic acid-catalyzed amidation.

The cyclohexane ring in this compound is conformationally mobile and can exist in various stereoisomeric forms (e.g., cis and trans). The stereochemical outcome of the amidation reaction—that is, the preservation or inversion of stereochemistry at the C1 and C4 positions—is of paramount importance.

The control of stereochemistry in cyclic systems can be achieved by relaying stereochemical information from an existing chiral center to the reaction site. beilstein-institut.de In the synthesis of this compound from a stereochemically pure 4-aminocyclohexanecarboxylic acid, the relative orientation (cis or trans) of the amino and carboxyl groups will dictate the conformation of the cyclohexane ring. The choice of coupling reagents and reaction conditions can influence the diastereoselectivity. For instance, bulky activating agents may favor attack from the less sterically hindered face of the activated carboxyl group, potentially leading to high diastereoselectivity. The conformational preference of the cyclohexane ring, influenced by the substituents, plays a crucial role in determining the accessibility of the reaction center and thus the stereochemical outcome. beilstein-institut.de

Parameter Influence on Diastereoselectivity Example Scenario for Cyclohexane Systems
Substrate Conformation The chair conformation of the cyclohexane ring places substituents in either axial or equatorial positions, creating distinct steric environments.An equatorial carboxyl group is generally more accessible than an axial one, potentially leading to higher reaction rates and different selectivity.
Catalyst/Reagent Size Bulky catalysts or coupling reagents can exhibit high facial selectivity, preferentially reacting from the less hindered side of the molecule. beilstein-institut.deA large, chiral Lewis acid used in the activation step could preferentially bind to one face of the cyclohexane ring, directing the amine attack.
Solvent Effects The solvent can influence the transition state geometry and the conformational equilibrium of the substrate.Polar solvents may stabilize charged intermediates, potentially altering the reaction pathway and its stereochemical course.
Temperature Lower temperatures generally enhance selectivity by favoring the pathway with the lowest activation energy barrier.Running the amidation at reduced temperatures could increase the ratio of the desired diastereomer.

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms. rsc.org For amide bond formation, computational studies can map out potential energy surfaces, identify transition states, and calculate activation barriers for different proposed pathways. catalyticamidation.inforsc.org

Computational Finding Implication for Synthesis Reference
Steric effects of substrates are crucial in the amide formation step.The less bulky dimethylamine is a good nucleophile, but the sterics of the cyclohexane ring must be considered. rsc.org
Pathways involving bridged B-X-B dimers are lower in energy for boronic acid catalysis.Suggests that catalyst loading and the nature of the boronic acid can be optimized for efficiency. catalyticamidation.info
A copper-superoxo model catalyst significantly lowers the activation barrier for H-atom abstraction from a phenol.Provides a model for understanding potential C-H functionalization pathways on the cyclohexane ring. researchgate.net

Studies on Related Cyclization Mechanisms and Functional Group Interconversions

The bifunctional nature of this compound and its precursors makes them potential substrates for cyclization reactions to form nitrogen-containing heterocyclic structures. Understanding the mechanisms of these transformations is key to exploring the broader synthetic utility of this chemical scaffold.

N-heterocycles are ubiquitous in pharmaceuticals and natural products. Derivatives of 4-aminocyclohexane can serve as precursors to various heterocyclic systems. One advanced strategy involves transition-metal-catalyzed C-C bond activation directed by an amine. nih.gov For instance, a rhodium catalyst can mediate the carbonylative C-C bond activation of an aminocyclopropane. nih.gov A proposed mechanism involves initial N-H metalation, which directs the catalyst to a nearby C-C bond. Oxidative addition into this bond, followed by CO insertion and reductive elimination, can lead to the formation of medium-ring lactams. nih.gov While this specific example uses a cyclopropane, the principle of amine-directed C-C or C-H activation could be conceptually applied to functionalized cyclohexane systems to forge new heterocyclic rings.

Functional group interconversions on the cyclohexane ring can also proceed via radical mechanisms. Oxidative aminolysis, where a C-H or C-C bond is cleaved and a C-N bond is formed under oxidative conditions, is a powerful transformation. Radical reactions are often initiated by light (photoredox catalysis) or a chemical oxidant. researchgate.netnih.gov

In the context of a cyclohexane ring, a radical mechanism could be initiated by the abstraction of a hydrogen atom from one of the C-H bonds by a potent radical species (e.g., a tert-butoxy radical). nih.gov This would generate a cyclohexyl radical. This radical intermediate could then be trapped by an amine or an amido-radical, or undergo further oxidation to a carbocation before reacting with a nitrogen nucleophile. Such pathways are central to late-stage functionalization, where existing C-H bonds are converted into new functional groups, a highly sought-after strategy in complex molecule synthesis.

Advanced Structural Characterization and Spectroscopic Analysis of 4 Amino N,n Dimethylcyclohexanecarboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of 4-amino-N,N-dimethylcyclohexanecarboxamide in solution. It provides critical information on the connectivity of atoms, the stereochemical relationship between substituents (cis/trans isomerism), and the preferred conformation of the cyclohexane (B81311) ring.

The 1,4-disubstituted cyclohexane ring can exist as two primary stereoisomers: cis, where the amino and carboxamide groups are on the same face of the ring, and trans, where they are on opposite faces. Each of these isomers exists in a dynamic equilibrium between two chair conformations.

For the trans isomer, the diequatorial conformation (where both substituents occupy equatorial positions) is significantly more stable than the diaxial conformation due to the avoidance of unfavorable 1,3-diaxial interactions. For the cis isomer, both chair conformations will have one axial and one equatorial substituent, and the conformational equilibrium will depend on the relative steric bulk of the amino and N,N-dimethylcarboxamide groups.

¹H NMR Spectroscopy: The proton NMR spectrum provides key insights. The two methyl groups on the amide nitrogen are expected to appear as one or two singlets in the range of δ 2.8-3.1 ppm. Due to restricted rotation around the C-N amide bond, it is common to observe two distinct singlets for these methyl groups. The protons on the cyclohexane ring will exhibit complex multiplets between δ 1.0-2.5 ppm. The chemical shifts and coupling constants of the methine protons at C1 and C4 (the carbons bearing the substituents) are particularly diagnostic of the stereochemistry and conformation. In the more stable trans-diequatorial conformer, these protons would be in axial positions, leading to large axial-axial coupling constants (J ≈ 8-13 Hz) with neighboring axial protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum complements the proton data. The carbonyl carbon of the amide group is expected to resonate at approximately δ 175-178 ppm. The carbons of the N-methyl groups would appear around δ 35-38 ppm. The chemical shifts of the cyclohexane ring carbons (C1-C6) are sensitive to the orientation of the substituents. Generally, an axial substituent will shield the carbon it is attached to (and other carbons in a γ-gauche position), causing an upfield shift compared to its equatorial counterpart.

Predicted NMR Data

Below are the anticipated chemical shift ranges for this compound.

¹H NMR Data (Predicted)
Assignment Predicted Chemical Shift (ppm)
N-CH₃ (Dimethylamide)2.8 - 3.1 (two singlets possible)
H-1 (Methine)2.0 - 2.5
H-4 (Methine)2.5 - 3.0
CH₂ (Cyclohexane)1.0 - 2.2 (complex multiplets)
NH₂1.5 - 3.0 (broad singlet)
¹³C NMR Data (Predicted)
Assignment Predicted Chemical Shift (ppm)
C=O (Amide)175 - 178
C-4 (C-NH₂)48 - 55
C-1 (C-C=O)40 - 46
N-CH₃35 - 38
C-2, C-6, C-3, C-525 - 35

Mass Spectrometry for Molecular Ion Analysis and Fragmentation Patterns

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound and to gain structural information from its fragmentation patterns.

Molecular Ion Analysis: Using a soft ionization technique like Electrospray Ionization (ESI), the compound is expected to be readily protonated, yielding a prominent pseudomolecular ion [M+H]⁺. Given the molecular formula C₉H₁₈N₂O, the exact mass of the neutral molecule is 170.1419 Da. High-resolution mass spectrometry (HRMS) can confirm this elemental composition by measuring the mass-to-charge ratio (m/z) of the [M+H]⁺ ion at 171.1492.

Fragmentation Patterns: Under harder ionization conditions, such as Electron Ionization (EI), the molecule will fragment in a predictable manner, providing structural clues. Amides commonly undergo α-cleavage adjacent to the carbonyl group. A characteristic fragmentation for this molecule would be the cleavage of the C-N bond of the amide, leading to the loss of the dimethylamino radical (•N(CH₃)₂) or the formation of a dimethylaminium ion.

The most common fragmentation pathway for tertiary amides is the cleavage of the bond between the carbonyl carbon and the cyclohexane ring. This would result in the formation of a stable acylium ion. Another significant fragmentation pathway involves the loss of the entire N,N-dimethylcarboxamide group.

Predicted Mass Spectrometry Data

Predicted Key Fragments
m/z Proposed Fragment Identity
171[M+H]⁺ (Pseudomolecular ion in ESI)
170[M]⁺• (Molecular ion in EI)
126[M - N(CH₃)₂]⁺• (Loss of dimethylamine)
98[C₆H₁₀NH₂]⁺ (Cyclohexyl amine fragment)
72[CON(CH₃)₂]⁺ (Acylium ion fragment)
44[N(CH₃)₂]⁺ (Dimethylaminium ion)

Vibrational Spectroscopy (Infrared) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound based on their characteristic vibrational frequencies.

The spectrum is expected to be dominated by absorptions from the primary amine (-NH₂) and the tertiary amide (-CON(CH₃)₂) groups. The primary amine will exhibit two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹. The N-H bending (scissoring) vibration typically appears around 1590-1650 cm⁻¹. msu.eduorgchemboulder.com

The tertiary amide group lacks an N-H bond, so no amide N-H stretch will be observed. However, its most prominent feature is a very strong C=O stretching absorption (Amide I band), which is expected in the range of 1630-1670 cm⁻¹. chemicalbridge.co.uknih.gov The stretching of the C-N bonds will appear in the fingerprint region of the spectrum. Additionally, C-H stretching vibrations from the methyl and cyclohexyl groups will be observed just below 3000 cm⁻¹.

Predicted Infrared Absorption Data

Predicted IR Absorptions
Frequency Range (cm⁻¹) Vibration
3300 - 3500N-H stretch (primary amine, two bands)
2850 - 2960C-H stretch (cyclohexyl and methyl)
1630 - 1670C=O stretch (tertiary amide, Amide I)
1590 - 1650N-H bend (primary amine)
1250 - 1350C-N stretch

X-ray Crystallography for Solid-State Structure Elucidation

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide an unambiguous determination of its solid-state structure. This technique would definitively establish the relative stereochemistry (cis or trans) of the amino and carboxamide substituents.

Furthermore, the analysis would reveal the precise conformation of the cyclohexane ring, which is expected to be a chair form. It would provide accurate bond lengths, bond angles, and torsion angles for the entire molecule.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for the separation, purification, and assessment of purity of this compound.

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of reactions used to synthesize the compound and for preliminary purity checks. Due to the presence of the polar amino and amide groups, the compound is expected to be quite polar. On a standard silica (B1680970) gel plate, it would require a relatively polar eluent system, such as a mixture of dichloromethane/methanol (B129727) or ethyl acetate (B1210297)/methanol, to achieve a suitable retention factor (R_f) value (typically 0.3-0.5). The spots can be visualized using UV light if an indicator is present in the silica, or by staining with an amine-specific agent like ninhydrin.

High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, reversed-phase HPLC is the method of choice. The compound's polarity makes it well-suited for separation on a C18 or C8 stationary phase. A typical mobile phase would consist of a buffered aqueous solution (e.g., using phosphate (B84403) or acetate buffer) and an organic modifier like acetonitrile (B52724) or methanol. Detection could be achieved using a UV detector at a low wavelength (around 200-210 nm) where the amide chromophore absorbs. For more sensitive and selective detection, derivatization of the primary amino group with a fluorogenic reagent prior to analysis could be employed. dundee.ac.ukthermofisher.com

Column Chromatography: For the purification of larger quantities, column chromatography using silica gel would be effective. Based on TLC analysis, a gradient elution starting with a less polar solvent system and gradually increasing the polarity (e.g., from 100% ethyl acetate to 10% methanol in ethyl acetate) would allow for the separation of the desired product from less polar impurities and starting materials.

Chemical Derivatization and Functional Group Interconversions of 4 Amino N,n Dimethylcyclohexanecarboxamide

Modifications of the Amino Moiety

The primary amino group in 4-amino-N,N-dimethylcyclohexanecarboxamide is a key site for nucleophilic reactions, enabling a range of modifications such as acylation, alkylation, and sulfonylation.

Acylation: The amino group can be readily acylated using various acylating agents like acid chlorides, anhydrides, or carboxylic acids activated with coupling agents. This reaction leads to the formation of a stable amide bond. For instance, the reaction with acylating agents can be used in the synthesis of complex molecules, including intermediates for pharmacologically active compounds. researchgate.netresearchgate.net In a related example, the amino group of a similar cyclohexylamine (B46788) derivative is acylated with 5-methyl-4,5,6,7-tetrahydro acs.orgbeilstein-journals.orgthiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt).

Alkylation: N-alkylation of the primary amino group can be achieved using alkyl halides or through reductive amination with aldehydes or ketones. Direct alkylation with alkyl halides can sometimes lead to overalkylation, yielding a mixture of secondary, tertiary amines, and even quaternary ammonium (B1175870) salts. Reductive amination, a more controlled method, involves the initial formation of a Schiff base with an aldehyde or ketone, which is then reduced in situ using a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (STAB).

Sulfonylation: The reaction of the amino group with sulfonyl chlorides in the presence of a base affords sulfonamides. This transformation is significant in medicinal chemistry as the sulfonamide group is a key functional group in many therapeutic agents. For example, various 4-aminocyclohexane derivatives have been functionalized via sulfonylation to explore their therapeutic potential. google.com

Table 1: Examples of Amino Moiety Modifications on Analogous Cyclohexylamine Scaffolds
Reaction TypeReagents and ConditionsProduct TypeReference
AcylationCarboxylic acid, EDC, HOBt, Triethylamine, Room TemperatureN-Acyl derivative
Reductive AminationAldehyde/Ketone, NaBH(OAc)₃, DichloroethaneN-Alkyl derivativeGeneral Reaction
SulfonylationSulfonyl chloride, Pyridine (B92270), Dichloromethane, 0 °C to Room TemperatureN-Sulfonyl derivative google.com

Transformations at the Carboxamide Functionality

The N,N-dimethylcarboxamide group is generally stable but can undergo specific transformations under certain reaction conditions.

Hydrolysis: The amide bond can be hydrolyzed to the corresponding carboxylic acid and dimethylamine (B145610). This reaction typically requires harsh conditions, such as heating in the presence of strong acids (e.g., HCl, H₂SO₄) or bases (e.g., NaOH, KOH). youtube.comyoutube.com The stability of the tertiary amide makes it a suitable protecting group for carboxylic acids under many synthetic conditions.

Reduction: The tertiary amide can be reduced to a tertiary amine. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is required for this transformation. infinitylearn.commasterorganicchemistry.com The reaction proceeds by converting the carbonyl group into a methylene (B1212753) group (CH₂), yielding 4-amino-N,N-dimethylcyclohexylmethanamine. Softer reducing agents like sodium borohydride are generally ineffective for amide reduction.

Reaction with Organometallic Reagents: Tertiary amides can react with organometallic reagents like Grignard reagents (R-MgX) or organolithium reagents (R-Li). The initial addition of the organometallic reagent to the carbonyl group forms a tetrahedral intermediate. Upon acidic workup, this intermediate collapses to form a ketone. towson.edu It is important to note that the primary amino group would need to be protected prior to this reaction, as it would otherwise react with the organometallic reagent. A recent development has shown that tertiary amides can be reductively coupled with Grignard reagents in the presence of an iridium catalyst to form tertiary amines. nih.govrsc.orgresearchgate.netthieme-connect.com

Table 2: Representative Transformations of the N,N-Dimethylcarboxamide Group
Reaction TypeReagents and ConditionsProduct TypeReference
Acidic HydrolysisConcentrated HCl, HeatCarboxylic acid + Dimethylamine hydrochloride youtube.comyoutube.com
Basic HydrolysisConcentrated NaOH, HeatCarboxylate salt + Dimethylamine youtube.com
Reduction1. LiAlH₄, THF; 2. H₂OTertiary amine infinitylearn.commasterorganicchemistry.com
Reaction with Grignard Reagent1. R-MgX, THF; 2. H₃O⁺Ketone (with protected amine) towson.edu

Cyclohexane (B81311) Ring Substituent Modifications

While the cyclohexane ring itself is a stable saturated system, modifications can be envisioned through reactions involving the existing functional groups or by targeting the C-H bonds, although the latter is generally less selective. More practical approaches involve the use of starting materials with pre-installed functional groups that can be further manipulated.

For instance, if a hydroxyl group were present on the cyclohexane ring, it could be oxidized to a ketone or converted into a good leaving group for subsequent substitution or elimination reactions. The synthesis of various substituted cyclohexanes often relies on cycloaddition reactions, such as the Diels-Alder reaction, to construct the ring with the desired substituents in a controlled manner. beilstein-journals.orgnih.govnih.gov

Stereochemical Control in Subsequent Reactions

The stereochemistry of this compound, which can exist as cis and trans isomers, plays a crucial role in directing the stereochemical outcome of subsequent reactions. The conformational preference of the cyclohexane ring, typically a chair conformation, places the substituents in either axial or equatorial positions.

In reactions involving the formation of new stereocenters on the cyclohexane ring, the existing substituents will influence the facial selectivity of the incoming reagent. For example, in the alkylation of an enamine derived from a substituted cyclohexanone (B45756), the bulky substituent on the ring directs the approach of the electrophile, leading to a preferential formation of one diastereomer. youtube.com Similarly, in catalytic hydrogenations or other additions to a double bond introduced on the ring, the catalyst will coordinate to the less sterically hindered face of the molecule, resulting in a stereoselective transformation. The stereoselective synthesis of highly substituted cyclohexanes is an active area of research, with methods like organocatalytic cascade reactions being developed to control the formation of multiple stereocenters with high precision. acs.orgnih.govresearchgate.net

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and predict the reactivity of molecules. Methods such as Density Functional Theory (DFT) are often utilized to provide a balance between accuracy and computational cost. nih.govresearchcommons.org

For 4-amino-N,N-dimethylcyclohexanecarboxamide, these calculations can elucidate key electronic properties. The distribution of electron density, for instance, can reveal the most electron-rich and electron-deficient regions of the molecule. The nitrogen atoms of the amino and amide groups are expected to be electron-rich, making them potential sites for electrophilic attack or hydrogen bonding.

Furthermore, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial indicators of a molecule's reactivity. researchgate.net The HOMO energy is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

Hypothetical Electronic Properties of this compound (DFT B3LYP/6-31G)*

Property Calculated Value Significance
HOMO Energy -6.5 eV Indicates potential for electron donation, likely localized on the amino group.
LUMO Energy 2.1 eV Suggests the molecule is not a strong electron acceptor.
HOMO-LUMO Gap 8.6 eV Suggests high kinetic stability.
Dipole Moment 3.2 D Indicates a polar molecule with potential for dipole-dipole interactions.
Electron Density on Amino N -0.85 e Confirms this as a primary site for electrophilic attack.

Reactivity descriptors, such as Fukui functions, can also be calculated to predict the most likely sites for nucleophilic and electrophilic attack with greater precision. mdpi.com

Conformational Analysis of Substituted Cyclohexanecarboxamides

The three-dimensional shape or conformation of a molecule is critical to its biological activity, as it dictates how the molecule can interact with its biological target. For a flexible molecule like this compound, which contains a cyclohexane (B81311) ring, conformational analysis is essential.

The cyclohexane ring can exist in several conformations, with the chair form being the most stable. The substituents on the ring—the amino group and the N,N-dimethylcarboxamide group—can be in either axial or equatorial positions. The relative stability of these different conformations is determined by steric and electronic effects.

Computational methods, such as molecular mechanics (MM) and quantum mechanics (QM), can be used to calculate the energies of different conformations and identify the most stable ones. nih.gov For this compound, it is expected that the conformations with both the amino and the N,N-dimethylcarboxamide groups in equatorial positions will be the most stable, as this minimizes steric hindrance.

Hypothetical Relative Energies of this compound Conformers

Conformation Relative Energy (kcal/mol) Population at 298 K (%)
diequatorial 0.0 95.2
diaxial 5.4 0.1
axial-equatorial (amino axial) 2.1 3.5

Note: The data in this table is hypothetical and for illustrative purposes only.

Understanding the preferred conformations is crucial for predicting how the molecule will bind to a receptor, as only certain conformations may fit into the binding site.

Quantitative Structure-Activity Relationship (QSAR) for Molecular Design

Quantitative Structure-Activity Relationship (QSAR) studies are a key component of rational drug design. nih.govnih.gov These studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that are most important for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules.

For a series of derivatives of this compound, a QSAR study would involve calculating a variety of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates these descriptors with the observed biological activity.

A hypothetical QSAR equation for a series of analogs might look like:

log(1/IC50) = 0.5 * logP - 0.2 * MW + 0.8 * H-bond_donors + constant

This equation would suggest that activity increases with increasing hydrophobicity (logP) and the number of hydrogen bond donors, while it decreases with increasing molecular weight (MW). Such a model could guide the synthesis of new derivatives with an optimized balance of these properties.

Hypothetical Descriptors for a QSAR Study of this compound Analogs

Compound logP Molecular Weight H-bond Donors Predicted Activity (log(1/IC50))
Analog 1 1.5 186.28 1 4.5
Analog 2 2.0 200.31 1 4.8
Analog 3 1.8 186.28 2 5.3

Note: The data in this table is hypothetical and for illustrative purposes only.

Molecular Modeling of Ligand-Target Interactions

Molecular modeling techniques, particularly molecular docking and molecular dynamics simulations, are used to study how a ligand (in this case, this compound or its derivatives) interacts with its biological target, such as a protein receptor or an enzyme. physchemres.orgnih.govchemrxiv.org

Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. nih.gov This method can be used to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to binding affinity. For this compound, the amino group could act as a hydrogen bond donor, while the carbonyl oxygen of the amide group could act as a hydrogen bond acceptor.

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-target interaction over time. physchemres.org An MD simulation can reveal how the ligand and the protein adapt to each other upon binding and can be used to calculate the binding free energy, which is a more accurate predictor of binding affinity than docking scores alone. These simulations can also highlight the importance of specific water molecules in mediating ligand-target interactions.

Hypothetical Key Interactions of this compound with a Target Protein

Interaction Type Ligand Group Involved Protein Residue Involved Distance (Å)
Hydrogen Bond Amino group (-NH2) Aspartic Acid (side chain -COO-) 2.8
Hydrogen Bond Amide carbonyl (-C=O) Arginine (side chain -NH2) 3.1
Hydrophobic Interaction Cyclohexane ring Leucine, Valine, Isoleucine 3.5 - 4.5

Note: The data in this table is hypothetical and for illustrative purposes only.

These computational studies, from the fundamental electronic structure to the complex ligand-target interactions, provide a comprehensive framework for understanding the chemical and potential biological properties of this compound and for guiding the design of new molecules with desired activities.

Academic Research Applications in Chemical Sciences

Role as a Building Block in Complex Chemical Synthesis

The cyclohexane (B81311) framework of 4-amino-N,N-dimethylcyclohexanecarboxamide provides a versatile and conformationally rich scaffold that is attractive for the synthesis of complex molecules. The presence of two distinct functional groups, the amino and the carboxamide moieties, at the 1 and 4 positions allows for orthogonal chemical transformations. This enables the stepwise and controlled elaboration of the molecule to construct more intricate chemical architectures.

In organic synthesis, amino acids and their derivatives are fundamental building blocks. While not a traditional amino acid, the structural motifs present in this compound make it a useful non-natural amino acid surrogate in peptidomimetic studies. The cyclohexane ring introduces conformational rigidity, which can be advantageous in designing peptides with specific secondary structures.

The synthesis of derivatives often starts from p-aminobenzoic acid, which can be hydrogenated to yield a mixture of cis and trans isomers of 4-aminocyclohexanecarboxylic acid. Subsequent amidation with dimethylamine (B145610) leads to the desired product. The control of stereochemistry (cis vs. trans) during the synthesis is a critical aspect that influences the three-dimensional structure and, consequently, the biological activity of the final compounds.

Intermediate in Specialty Chemical and Materials Research

The bifunctional nature of this compound makes it a valuable intermediate in the development of specialty chemicals and advanced materials. The primary amino group can readily undergo reactions such as acylation, alkylation, and arylation, while the tertiary amide offers a site for potential coordination or hydrogen bonding interactions.

In polymer chemistry, diamino-functionalized cyclic monomers are utilized to synthesize polyamides and polyimides with unique properties. The incorporation of the cyclohexane ring from this compound into a polymer backbone can enhance thermal stability, mechanical strength, and solubility in organic solvents. The N,N-dimethylamide group can further influence the polymer's properties, such as its affinity for certain solvents or its ability to interact with other molecules.

Reagent in Bioorganic Chemistry for Specific Structural Motifs

In the field of bioorganic chemistry, researchers are often interested in designing molecules that can mimic or disrupt biological processes. The specific arrangement of functional groups in this compound allows for its use as a reagent to introduce particular structural motifs into biologically active molecules.

For instance, the 1,4-disubstituted cyclohexane ring can serve as a rigid scaffold to present pharmacophoric groups in a well-defined spatial orientation. This is crucial for optimizing the binding of a ligand to its biological target, such as a protein or a nucleic acid. The amino group can be used to attach the molecule to a larger biomolecule or to introduce a positive charge, which can be important for interactions with negatively charged biological macromolecules.

Design and Synthesis of Chemically Diverse Analogues for Structure-Function Correlation Studies

Understanding the relationship between the structure of a molecule and its biological or chemical function is a fundamental goal in chemical research. This compound serves as an excellent starting point for the design and synthesis of a library of chemically diverse analogues.

Analogue Modification Potential Impact on Function
N-acetyl-4-amino-N,N-dimethylcyclohexanecarboxamideAcetylation of the amino groupNeutralizes the basicity of the amine, alters hydrogen bonding potential.
4-Guanidino-N,N-dimethylcyclohexanecarboxamideConversion of the amino group to a guanidinium (B1211019) groupIntroduces a strongly basic, positively charged group, enhancing potential electrostatic interactions.
4-amino-N-ethyl-N-methylcyclohexanecarboxamideVariation of the N-substituents on the amideAlters steric bulk and electronic properties around the carbonyl group, potentially affecting binding affinity.

Process Chemistry Research and Impurity Profiling for Related Compounds

From an industrial perspective, the development of efficient and scalable synthetic routes is of paramount importance. Process chemistry research on this compound and related compounds focuses on optimizing reaction conditions, minimizing the formation of byproducts, and developing robust purification methods.

A key aspect of process chemistry is the identification and characterization of impurities. The synthesis of 4-aminocyclohexanecarboxamide derivatives can lead to the formation of various impurities, including stereoisomers (cis/trans), starting materials, and byproducts from side reactions. For example, the reduction of p-aminobenzoic acid can sometimes be incomplete, leading to residual aromatic starting material. The ratio of cis to trans isomers is also a critical quality attribute that needs to be controlled.

Developing analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is essential for accurately quantifying the desired product and its impurities. Understanding the impurity profile is crucial for ensuring the quality, safety, and efficacy of the final product, especially in applications such as pharmaceuticals and specialty materials.

Potential Impurity Origin Analytical Method for Detection
p-Aminobenzoic acidIncomplete hydrogenation of the starting materialHPLC with UV detection
cis-4-amino-N,N-dimethylcyclohexanecarboxamideIncomplete isomerization or non-stereoselective synthesisChiral HPLC or GC-MS
Byproducts from side reactionsUndesired reactions during synthesisLC-MS/MS for identification and quantification

Future Research Directions and Interdisciplinary Investigations

Sustainable Synthetic Methodologies for Cyclohexanecarboxamides

The principles of green chemistry are increasingly integral to modern organic synthesis. Future efforts in the synthesis of cyclohexanecarboxamides will prioritize the development of methodologies that are both efficient and environmentally benign. One promising avenue is the use of multicomponent reactions (MCRs), which can generate complex molecules from simple starting materials in a single step, thereby reducing waste and improving atom economy. Research into novel MCRs that can construct the substituted cyclohexanecarboxamide (B73365) scaffold is an active area of investigation.

Another key focus is the reduction or elimination of hazardous organic solvents. The development of solvent-free reaction conditions or the use of more sustainable alternatives like water or bio-based solvents is a critical goal. Microwave-assisted synthesis is another technique that aligns with green chemistry principles by often reducing reaction times and energy consumption.

Cooperative catalysis, which utilizes multiple catalysts to promote a reaction, is also emerging as a powerful strategy to enhance synthetic efficiency. researchgate.net This can involve combinations of metal catalysts, organocatalysts, or biocatalysts to achieve transformations that are difficult with a single catalytic system.

Chemoinformatic Approaches for Compound Space Exploration

The "chemical universe," which encompasses all possible molecules, is estimated to contain between 10¹⁸ and 10²⁰⁰ compounds. acs.org Navigating this immense space to identify novel cyclohexanecarboxamide derivatives with desired properties is a significant challenge. acs.org Chemoinformatics provides the tools to manage and analyze large chemical datasets, making it an indispensable part of modern drug discovery and materials science. nih.gov

The concept of chemical space is central to this field; it is a multi-dimensional representation of molecules based on their structural and functional properties. scispace.com By mapping this space, researchers can assess the diversity of compound libraries, identify structure-activity relationships (SAR), and guide the design of new molecules. scispace.comspringernature.com

Advanced computational techniques, such as machine learning and artificial intelligence, are being employed to explore chemical space more effectively. scispace.com Deep generative models, for example, can learn from existing chemical data to propose novel molecular structures with specific desired properties. researchgate.net These models can be particularly useful in low-data settings, where only a small number of active compounds are known. researchgate.net The integration of chemical reaction data into these generative models helps ensure that the proposed molecules are synthetically accessible. scispace.com

Chemoinformatic Tool/ConceptApplication in Cyclohexanecarboxamide ResearchKey Benefit
Molecular Descriptors Quantify structural and physicochemical properties of derivatives.Enables quantitative structure-activity relationship (QSAR) modeling.
Chemical Space Visualization Map the structural diversity of a library of cyclohexanecarboxamide analogs.Helps identify unexplored regions of chemical space for new compound design. scispace.com
Generative Models Design novel cyclohexanecarboxamide structures with predicted biological activity.Accelerates the discovery of new lead compounds by focusing on promising virtual molecules. researchgate.net
Similarity-Based Networks Visualize relationships between compounds to understand SAR patterns.Facilitates the identification of key structural motifs responsible for activity. scispace.com

Development of Advanced Catalytic Systems

The development of novel and efficient catalytic systems is crucial for accessing new chemical transformations and improving the synthesis of complex molecules. In the context of 4-amino-N,N-dimethylcyclohexanecarboxamide and its derivatives, advanced catalysts can enable more direct and selective synthetic routes.

A significant area of research is the C-H activation, which allows for the direct functionalization of carbon-hydrogen bonds. researchgate.net This approach can streamline synthetic pathways by avoiding the need for pre-functionalized starting materials. The development of catalysts, often based on transition metals like cobalt, that can selectively activate specific C-H bonds in the cyclohexyl ring would represent a major advance. researchgate.net

Furthermore, research into catalytic systems that can operate under mild conditions and with high functional group tolerance is ongoing. This includes the design of new ligands for metal catalysts and the exploration of non-precious metal catalysts to improve sustainability and reduce costs. researchgate.net

Catalytic SystemPotential Application in Cyclohexanecarboxamide SynthesisAdvantage
C-H Activation Catalysts Direct introduction of functional groups onto the cyclohexane (B81311) ring.Reduces the number of synthetic steps and improves atom economy. researchgate.net
Cooperative Catalysis Combining multiple catalysts to achieve complex transformations in one pot.Enhances reaction efficiency and selectivity.
Biocatalysts (Enzymes) Enantioselective synthesis of chiral cyclohexanecarboxamide derivatives.High selectivity and operation under mild, environmentally friendly conditions.

Integration of Flow Chemistry and Automated Synthesis

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a flask, offers numerous advantages over traditional batch processing. youtube.com These benefits include enhanced reaction control, improved safety, and easier scalability. youtube.com The integration of flow chemistry with automated systems is set to revolutionize the synthesis and screening of compound libraries. beilstein-journals.org

For the synthesis of cyclohexanecarboxamide derivatives, a multi-step flow process can be designed where intermediates are generated and immediately used in the next reaction step without isolation. beilstein-journals.orgnih.gov This not only saves time and resources but also allows for the safe handling of hazardous reagents and intermediates. youtube.com

Automated flow synthesis platforms can be programmed to generate large libraries of compounds by systematically varying starting materials and reaction conditions. youtube.com This high-throughput approach can significantly accelerate the exploration of the chemical space around the this compound scaffold, providing a wealth of data for SAR studies. youtube.com The modular nature of flow chemistry setups allows for the integration of various technologies, including photochemistry, electrochemistry, and biocatalysis, further expanding the accessible chemical space. youtube.com

TechnologyApplication in Cyclohexanecarboxamide ResearchKey Benefit
Flow Chemistry Continuous, multi-step synthesis of analogs.Improved control over reaction parameters, enhanced safety, and scalability. youtube.com
Automated Synthesis High-throughput generation of compound libraries.Rapid exploration of chemical diversity and acceleration of lead optimization. youtube.combeilstein-journals.org
Integrated Purification On-line purification of reaction products.Streamlines the workflow from synthesis to biological testing.

Q & A

Q. How is the compound used in radiolabeling for pharmacokinetic studies?

  • Method : Introduce ¹¹C or ¹⁸F isotopes via nucleophilic substitution on the amino group. Example: [carbonyl-¹¹C]-labeled derivatives track blood-brain barrier penetration in rats using PET imaging .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.